molecular formula C20H27N5O3 B11295902 N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B11295902
M. Wt: 385.5 g/mol
InChI Key: POPFLOYUOAZDOQ-UHFFFAOYSA-N
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Description

N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a furan ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions (60-70°C) to form an intermediate compound . This intermediate is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDIN-2-AMINE: Shares a similar piperazine and pyridine structure but lacks the furan ring.

    2-AMINO-5-[(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDINE: Another related compound with similar functional groups.

Uniqueness

N’-[2-(4-ETHYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of piperazine, pyridine, and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C20H27N5O3/c1-2-24-8-10-25(11-9-24)18(16-5-3-7-21-13-16)15-23-20(27)19(26)22-14-17-6-4-12-28-17/h3-7,12-13,18H,2,8-11,14-15H2,1H3,(H,22,26)(H,23,27)

InChI Key

POPFLOYUOAZDOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CN=CC=C3

Origin of Product

United States

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